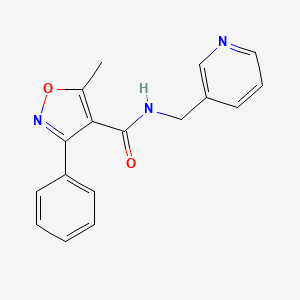![molecular formula C15H20N4O2 B5522720 N-(3-morpholin-4-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522720.png)
N-(3-morpholin-4-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-morpholin-4-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide, also known as MPI-0479605, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases. It was first discovered by a team of researchers at the pharmaceutical company Myriad Genetics, and has since been the subject of numerous scientific studies.
Applications De Recherche Scientifique
Antioxidant Activity and Analysis Methods
Studies on the analytical methods used in determining antioxidant activity highlight the importance of various tests to assess the antioxidant capacity of complex samples. These methods, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP tests, rely on spectrophotometry to monitor the characteristic colors or discoloration of solutions being analyzed. The relevance of such assays in antioxidant analysis underscores the potential application of N-(3-morpholin-4-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide in studying oxidative stress-related conditions, provided its structure implies antioxidant properties (Munteanu & Apetrei, 2021).
Central Nervous System (CNS) Acting Drugs
The search for novel CNS acting drugs has led to the identification of functional chemical groups, including heterocycles with nitrogen (N), sulfur (S), and oxygen (O), as potential lead molecules. The imidazo[1,2-a]pyridine structure, to which this compound belongs, is highlighted for its potential CNS effects. This points towards its applicability in developing treatments for CNS disorders, considering its structural relation to compounds impacting depression, euphoria, and convulsion (Saganuwan, 2017).
Drug Development and Catalysis
The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridine and indazole, have significant implications in drug development and catalysis. These compounds have shown vital functionalities in metal complexes formation, asymmetric catalysis and synthesis, and medicinal applications. Given the structural similarity, this compound could be explored for its potential in these areas, particularly in forming metal complexes and catalyzing reactions in organic synthesis (Li et al., 2019).
Heterocyclic Compounds in Medicinal Chemistry
The diversity and significance of heterocyclic compounds, such as imidazoles and pyrimidines, in medicinal chemistry cannot be overstated. These structures form the backbone of numerous pharmacologically active molecules, offering a variety of biological functions, including antitumor, antibacterial, and anti-inflammatory activities. This suggests that this compound might possess similar biological activities, making it a compound of interest for pharmacological studies (Iradyan et al., 2009).
Propriétés
IUPAC Name |
N-(3-morpholin-4-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-15(13-2-3-14-16-5-7-19(14)12-13)17-4-1-6-18-8-10-21-11-9-18/h2-3,5,7,12H,1,4,6,8-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLKFVSYTFKQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CN3C=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5522647.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5522661.png)
![6-{[(2-{2-[(methylthio)methyl]-1,3-thiazol-4-yl}ethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5522666.png)


![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide](/img/structure/B5522685.png)
![1-(4-ethoxybenzyl)-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5522700.png)
![N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5522712.png)

![N,N,2-trimethyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5522738.png)

![N-[(3-propyl-5-isoxazolyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5522748.png)

